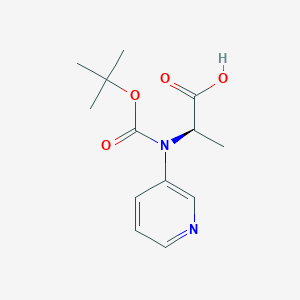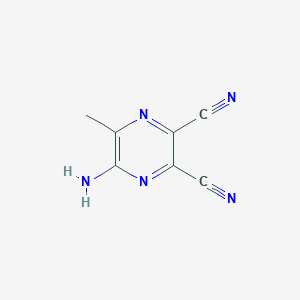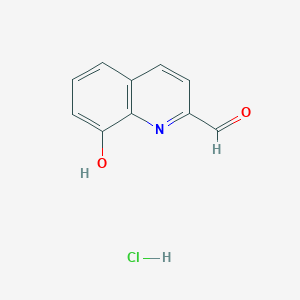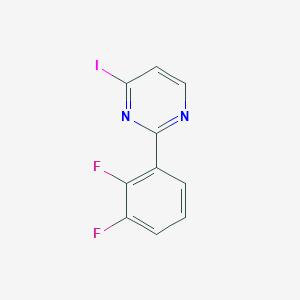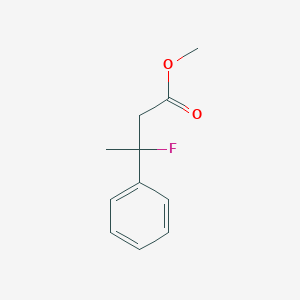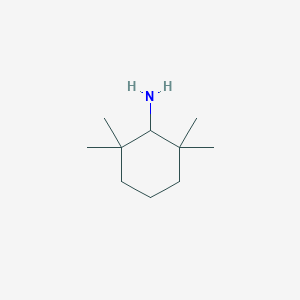
2,2,6,6-Tetramethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylcyclohexan-1-amine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an amine group at position 1. This compound is known for its steric hindrance due to the bulky methyl groups, which significantly influence its chemical reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dehydration of Tetraalkylpyridines: One common method involves the dehydration of tetraalkylpyridines using metal oxide catalysts.
Reductive Amination: Another method involves the reductive amination of 2,2,6,6-tetramethyl-4-piperidone with hydrogen in the presence of a catalyst such as 5% Pt/C.
Industrial Production Methods: The industrial production of 2,2,6,6-Tetramethylcyclohexan-1-amine often employs continuous-flow processes to enhance efficiency and scalability. These methods allow for precise control over reaction conditions, leading to consistent product quality and higher productivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2,6,6-Tetramethylcyclohexan-1-amine can undergo oxidation reactions to form corresponding oxides or hydroxylamines.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: Due to its steric hindrance, substitution reactions are less common but can occur under specific conditions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxone.
Reduction: Hydrogen gas, metal catalysts (e.g., Pt/C).
Substitution: Specific reagents depending on the desired substitution.
Major Products:
Oxidation: Hydroxylamines, oxides.
Reduction: Various reduced derivatives.
Substitution: Substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2,6,6-Tetramethylcyclohexan-1-amine is used as a reagent in organic synthesis, particularly in deprotonation reactions and the formation of lithium complexes for sensitive substrate metalation .
Biology and Medicine: The compound and its derivatives have shown potential as antibacterial agents. For instance, amine N-halamine microspheres based on 2,2,6,6-tetramethyl-4-piperidinol have demonstrated powerful bactericidal capabilities against pathogenic bacteria .
Industry: In the industrial sector, this compound is used in the production of hindered amine light stabilizers (HALS), which are important additives in polymers to protect them from degradation caused by ultraviolet light .
Wirkmechanismus
The mechanism by which 2,2,6,6-Tetramethylcyclohexan-1-amine exerts its effects is primarily through its steric hindrance and basicity. The bulky methyl groups reduce the reactivity of the nitrogen atom, making it a less nucleophilic and weaker base compared to other aliphatic amines. This steric hindrance also imparts significant chemical stability .
Vergleich Mit ähnlichen Verbindungen
2,2,6,6-Tetramethylpiperidine: Similar in structure but with a piperidine ring instead of a cyclohexane ring.
2,6-Dimethylpiperidine: Lacks the additional methyl groups at positions 2 and 6, resulting in different steric and electronic properties.
Uniqueness: 2,2,6,6-Tetramethylcyclohexan-1-amine is unique due to its high steric hindrance and moderate basicity, which make it valuable in specific chemical reactions where controlled reactivity is desired. Its derivatives, such as TEMPO, are crucial for selective oxidation processes .
Eigenschaften
Molekularformel |
C10H21N |
|---|---|
Molekulargewicht |
155.28 g/mol |
IUPAC-Name |
2,2,6,6-tetramethylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N/c1-9(2)6-5-7-10(3,4)8(9)11/h8H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
HUAAXEGWVZBZHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1N)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


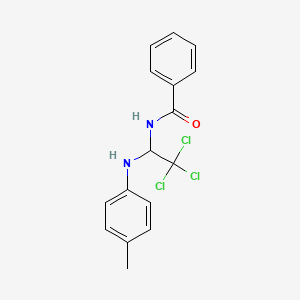
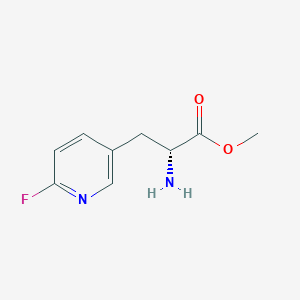
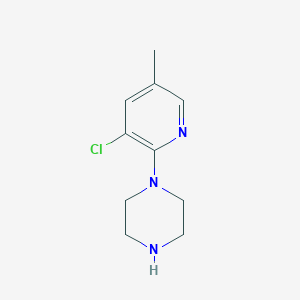

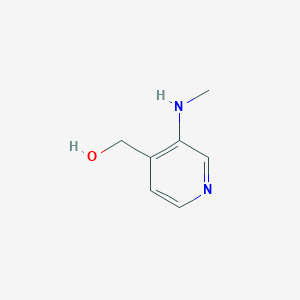
![Methyl 2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetate](/img/structure/B13116233.png)
![5,7-Dichloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13116240.png)

